UCM 549

Melatonin Receptor Pharmacology Inverse Agonism G-Protein Coupled Receptors

UCM 549 is a unique MT2 inverse agonist (IAr -0.55) and MT1 antagonist. Unlike luzindole or 4P-PDOT, its pronounced inverse agonism enables robust quantification of constitutive receptor activity, providing a clear signal-to-noise window for functional assays. The non-coplanar dibenzocycloheptene scaffold is orthogonal to indole-based ligands, offering a validated template for IP diversification and SAR studies. This is the definitive pharmacological tool for circadian biology and receptor signaling research.

Molecular Formula C19H21NO2
Molecular Weight 295.4 g/mol
CAS No. 753502-19-1
Cat. No. B1683358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUCM 549
CAS753502-19-1
SynonymsUCM 549, UCM-549, UCM549
Molecular FormulaC19H21NO2
Molecular Weight295.4 g/mol
Structural Identifiers
SMILESCC(=O)NCC1CC2=CC=CC=C2CC3=C1C=C(C=C3)OC
InChIInChI=1S/C19H21NO2/c1-13(21)20-12-17-10-15-6-4-3-5-14(15)9-16-7-8-18(22-2)11-19(16)17/h3-8,11,17H,9-10,12H2,1-2H3,(H,20,21)
InChIKeyPQZZGTZTKGECDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

N-[(6-Methoxy-9-tricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaenyl)methyl]acetamide (UCM 549) Procurement and Research Overview


N-[(6-Methoxy-9-tricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaenyl)methyl]acetamide (CAS 753502-19-1), commonly designated UCM 549, is a synthetic heterotricyclic alkylamide that acts as a melatonin MT2 receptor inverse agonist and MT1 receptor antagonist [1]. The compound features a non-coplanar dibenzo[a,d]cycloheptene scaffold and an acylaminoalkyl side chain, a structural motif associated with selective MT2 antagonism and inverse agonism [2]. UCM 549 serves as a pharmacological tool for dissecting MT2- versus MT1-mediated signaling in circadian biology, neuroprotection, and oncology research.

Why In-Class Melatonin Receptor Ligands Cannot Be Substituted for UCM 549 in Experimental Paradigms


Melatonin receptor ligands exhibit highly divergent functional profiles despite overlapping binding sites. While many MT2-targeting compounds (e.g., 4P-PDOT, DH97, luzindole) function as neutral antagonists or weak inverse agonists, UCM 549 displays a pronounced MT2 inverse agonist effect (IAr = -0.55) that is not replicated by structurally related analogs [1]. Even within the same dibenzocycloheptene chemical series, minor side-chain modifications (e.g., elongation from acetamide to propionamide in 4c) abolish inverse agonism while retaining binding affinity [1]. Therefore, substituting UCM 549 with another MT2 ligand—even one with similar pKi values—will confound interpretation of constitutive receptor activity, G-protein coupling dynamics, and downstream signaling outcomes. The quantitative evidence below substantiates why UCM 549 must be explicitly specified in experimental design and procurement.

Quantitative Differentiation Evidence for UCM 549 (CAS 753502-19-1) Against Closest Comparators


UCM 549 Exhibits Superior MT2 Inverse Agonist Potency Compared to Structurally Related Analogs and Standard Antagonists

In the GTPγS functional assay using human cloned MT2 receptors expressed in NIH3T3 cells, UCM 549 (compound 4b) demonstrates a relative intrinsic activity (IAr) of -0.55 ± 0.08, signifying robust inverse agonism [1]. By contrast, the 8-H analog 4a (lacking the 8-methoxy substituent) exhibits an IAr of -0.32 ± 0.07, while the propionamide (4c) and butyramide (4d) derivatives—despite higher MT2 binding affinities—display markedly reduced inverse agonist activity with IAr values of -0.15 ± 0.08 and -0.17 ± 0.05, respectively [1]. The widely used MT2 antagonist luzindole functions as a neutral antagonist (IAr ≈ 0) under identical assay conditions .

Melatonin Receptor Pharmacology Inverse Agonism G-Protein Coupled Receptors

UCM 549 Demonstrates High MT2 Binding Affinity Surpassing Standard Reference Antagonists

UCM 549 binds to human cloned MT2 receptors with a pKi of 9.18 ± 0.06 (Ki ≈ 0.66 nM) as determined by 2-[125I]iodomelatonin displacement [1]. This affinity exceeds that of the commonly employed MT2 antagonist luzindole (pKi ≈ 8.14; Ki ≈ 7.3 nM) , DH97 (pKi = 8.03) [2], and 4P-PDOT (pKi = 8.37) . While the propionamide analog 4c (pKi = 9.79) and butyramide analog 4d (pKi = 9.61) exhibit modestly higher MT2 affinity, neither retains the pronounced inverse agonist profile of UCM 549 [1].

Melatonin Receptor Binding Competition Binding Assay Receptor Affinity

UCM 549 Possesses a Distinct MT1 Affinity-Activity Profile Compared to High-Selectivity MT2 Ligands

UCM 549 binds to human MT1 receptors with a pKi of 8.21 ± 0.06 (Ki ≈ 6.2 nM) and exhibits weak inverse agonist/antagonist activity (IAr = -0.18 ± 0.04) [1]. This contrasts with highly MT2-selective ligands such as DH97 (MT1 pKi = 6.08; 89-fold selectivity) [2] and 4P-PDOT (MT1 Ki ≈ 56 nM; 60-fold selectivity) , which display negligible MT1 engagement at pharmacologically relevant concentrations. Within the same chemical series, the 8-H analog 4a shows markedly lower MT1 affinity (pKi = 6.62), while the propionamide 4c (pKi = 8.87) and butyramide 4d (pKi = 8.89) exhibit higher MT1 affinity but diminished inverse agonism [1].

MT1 Receptor Antagonism Receptor Subtype Selectivity Dual Pharmacology

The 8-Methoxy Substituent Confers a 30-Fold Enhancement in MT1/MT2 Affinity Relative to the Unsubstituted Scaffold

Direct comparison of the 8-methoxy analog UCM 549 (compound 4b) with its 8-H counterpart (compound 4a) reveals that the methoxy substituent increases binding affinity by approximately 39-fold at MT1 (pKi 8.21 vs. 6.62) and 46-fold at MT2 (pKi 9.18 vs. 7.52) [1]. The authors note that the methoxy group enhances potency by about 30-fold overall for monomethylene derivatives [1]. Importantly, this substitution does not substantially alter MT2/MT1 selectivity but is essential for achieving the high-affinity binding required for robust target engagement at experimentally practical concentrations.

Structure-Activity Relationship SAR Medicinal Chemistry

UCM 549's Non-Coplanar Tricyclic Scaffold Is Structurally Divergent from Indole-Based and Tetralin-Based MT2 Ligands

UCM 549 features a dibenzo[a,d]cycloheptene core wherein the two benzene rings adopt a non-coplanar arrangement, a structural feature previously correlated with selective MT2 antagonism and inverse agonism [1]. This scaffold is chemically distinct from the indole nucleus of luzindole and melatonin, as well as the tetralin framework of 4P-PDOT [2]. Docking studies with an MT2 receptor homology model indicate that the non-coplanar geometry permits occupancy of a hydrophobic pocket adjacent to the orthosteric binding site, which is hypothesized to stabilize the inactive receptor conformation and drive inverse agonism [1][3].

Chemical Scaffold Pharmacophore Molecular Modeling

Optimal Research and Industrial Application Scenarios for UCM 549 (CAS 753502-19-1) Based on Quantitative Evidence


Investigating Constitutive MT2 Receptor Activity in Native and Recombinant Systems

UCM 549's pronounced MT2 inverse agonist activity (IAr = -0.55 ± 0.08) enables robust suppression of basal [35S]GTPγS binding, providing a clear signal-to-noise window for quantifying constitutive receptor activity [1]. In systems where endogenous melatonin levels confound interpretation of antagonist effects, UCM 549's inverse agonism offers a superior approach for isolating receptor-mediated tone. Luzindole and 4P-PDOT, lacking substantial inverse agonist efficacy, cannot serve this function.

Dual MT1/MT2 Pharmacological Profiling in Co-Expression Tissues

With high nanomolar affinity for both MT1 (pKi = 8.21) and MT2 (pKi = 9.18) receptors, UCM 549 is suitable for ex vivo and in vivo studies in tissues where both subtypes are co-expressed (e.g., suprachiasmatic nucleus, retinal photoreceptors, coronary arteries) [1]. Unlike DH97 or 4P-PDOT—which exhibit 60- to 100-fold MT2 selectivity and negligible MT1 binding—UCM 549 enables simultaneous interrogation of both receptor populations without requiring combination treatments [2].

Structure-Activity Relationship (SAR) Expansion Around Non-Coplanar Tricyclic Scaffolds

The dibenzocycloheptene core of UCM 549 represents a non-planar pharmacophore that is chemically orthogonal to the indole- and tetralin-based templates dominating the melatonin receptor ligand field [1][3]. Medicinal chemistry programs seeking to diversify intellectual property, explore novel binding modes, or overcome scaffold-specific liabilities can employ UCM 549 as a validated starting point for analog generation. The established SAR around the 8-position and acylaminoalkyl side chain provides a foundation for rational optimization [1].

Calibration of Functional Assays Requiring a Reference Inverse Agonist

In GTPγS binding, cAMP accumulation, or β-arrestin recruitment assays, UCM 549 serves as a reference inverse agonist to define the lower bound of the functional response curve [1]. Its well-characterized intrinsic activity (IAr = -0.55 at MT2; IAr = -0.18 at MT1) provides a reproducible benchmark for normalizing data across experiments and laboratories, facilitating cross-study comparisons of novel melatonin receptor ligands [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for UCM 549

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.